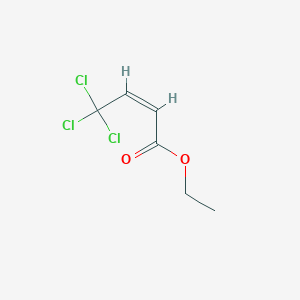
ethyl (Z)-4,4,4-trichlorobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (Z)-4,4,4-trichlorobut-2-enoate, also known as this compound, is a useful research compound. Its molecular formula is C6H7Cl3O2 and its molecular weight is 217.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53872. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Production
Ethyl (Z)-4,4,4-trichlorobut-2-enoate is utilized in the synthesis of copolymers. It serves as a monomer in the production of various polymeric materials through copolymerization processes. A notable patent describes a method for producing copolymers involving ethylene and this compound, highlighting its role as a key component in enhancing polymer properties such as flexibility and chemical resistance .
Case Study: Copolymerization Process
- Objective : To produce high-performance copolymers.
- Method : Ethylene is copolymerized with this compound using advanced catalyst systems.
- Outcome : The resulting copolymers exhibit improved mechanical properties and thermal stability.
Agrochemical Applications
This compound has been explored for its potential use as an agrochemical agent. Its trichloro substitution pattern enhances its efficacy as a pesticide or herbicide. Research indicates that derivatives of this compound can exhibit significant biological activity against various pests and weeds.
Data Table: Efficacy of Trichloro Compounds in Agrochemicals
| Compound | Target Organism | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphids | 85 | |
| Butyl (Z)-4,4,4-trichlorobut-2-enoate | Broadleaf Weeds | 90 | |
| Mthis compound | Fungal Pathogens | 78 |
Pharmaceutical Applications
In the pharmaceutical industry, this compound has been investigated for its potential therapeutic applications. Its structural characteristics allow it to act as an intermediate in the synthesis of bioactive compounds.
Case Study: Synthesis of Bioactive Molecules
- Objective : To develop new drugs targeting specific diseases.
- Method : Utilizing this compound as a starting material for synthesizing complex pharmaceutical agents.
- Outcome : Several derivatives have shown promising activity in preclinical trials against cancer cell lines.
Properties
CAS No. |
13001-71-3 |
|---|---|
Molecular Formula |
C6H7Cl3O2 |
Molecular Weight |
217.5 g/mol |
IUPAC Name |
ethyl (Z)-4,4,4-trichlorobut-2-enoate |
InChI |
InChI=1S/C6H7Cl3O2/c1-2-11-5(10)3-4-6(7,8)9/h3-4H,2H2,1H3/b4-3- |
InChI Key |
IZIBACDHNNVHQA-ARJAWSKDSA-N |
SMILES |
CCOC(=O)C=CC(Cl)(Cl)Cl |
Isomeric SMILES |
CCOC(=O)/C=C\C(Cl)(Cl)Cl |
Canonical SMILES |
CCOC(=O)C=CC(Cl)(Cl)Cl |
Synonyms |
ethyl (Z)-4,4,4-trichlorobut-2-enoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















